molecular formula C19H24O6 B10840048 15-Isobutyrylmiguanin

15-Isobutyrylmiguanin

Cat. No. B10840048
M. Wt: 348.4 g/mol
InChI Key: TXZUNEFLWSLHBF-UZBZFLIQSA-N
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Description

15-Isobutyrylmiguanin is a small molecular compound with the chemical formula C19H24O6. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of flavonoid and has been investigated for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-isobutyrylmiguanin involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the esterification of miguanin with isobutyric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

15-Isobutyrylmiguanin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating conditions such as colitis and cancer.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 15-isobutyrylmiguanin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor NF-kappa-B (NFKB), a key regulator of inflammation and immune responses . By inhibiting NFKB, this compound can modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition is achieved through the binding of the compound to the NFKB complex, preventing its activation and subsequent translocation to the nucleus.

Comparison with Similar Compounds

15-Isobutyrylmiguanin can be compared with other similar compounds, such as:

    Miguanin: The parent compound from which this compound is derived. It lacks the isobutyryl group and has different chemical properties and biological activities.

    Flavonoid Derivatives: Compounds structurally related to flavonoids, which share similar chemical backbones but differ in their substituent groups. These derivatives may have varying degrees of biological activity and therapeutic potential.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit NFKB and its potential therapeutic applications in treating inflammatory diseases and cancer make it a compound of significant interest in scientific research and pharmaceutical development.

properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(3aS,6E,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2,5-dioxo-4,8,9,11a-tetrahydro-3aH-cyclodeca[b]furan-10-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C19H24O6/c1-11(2)18(22)24-10-13-5-4-6-14(9-20)16(21)8-15-12(3)19(23)25-17(15)7-13/h6-7,11,15,17,20H,3-5,8-10H2,1-2H3/b13-7-,14-6+/t15-,17+/m0/s1

InChI Key

TXZUNEFLWSLHBF-UZBZFLIQSA-N

Isomeric SMILES

CC(C)C(=O)OC/C/1=C\[C@@H]2[C@@H](CC(=O)/C(=C/CC1)/CO)C(=C)C(=O)O2

Canonical SMILES

CC(C)C(=O)OCC1=CC2C(CC(=O)C(=CCC1)CO)C(=C)C(=O)O2

Origin of Product

United States

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